molecular formula C21H15ClN2O B2740614 1-Benzyl-4-(4-chlorophenoxy)phthalazine CAS No. 320418-70-0

1-Benzyl-4-(4-chlorophenoxy)phthalazine

Cat. No.: B2740614
CAS No.: 320418-70-0
M. Wt: 346.81
InChI Key: QJNKZDOVNGVPOU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a chemical compound with the molecular formula C21H15ClN2O and a molecular weight of 346.81. This compound is characterized by the presence of a benzyl group, a chlorophenoxy group, and a phthalazine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-4-(4-chlorophenoxy)phthalazine typically involves the reaction of phthalazine derivatives with benzyl and chlorophenoxy reagents under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve:

    Reagents: Phthalazine derivatives, benzyl chloride, and 4-chlorophenol.

    Conditions: The reactions are often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-(4-chlorophenoxy)phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(4-chlorophenoxy)phthalazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chlorophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-Benzyl-4-(4-chlorophenoxy)phthalazine can be compared with other similar compounds, such as:

    1-Benzyl-4-(4-methoxyphenoxy)phthalazine: Similar structure but with a methoxy group instead of a chlorine atom.

    1-Benzyl-4-(4-nitrophenoxy)phthalazine: Contains a nitro group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a phthalazine core, which is known for its diverse biological properties. The presence of the benzyl and chlorophenoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Activity Induces apoptosis in cancer cell lines (e.g., HCT-116) through VEGFR2 inhibition.
Antimicrobial Effects Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatory Effects Reduces inflammation markers in vitro, indicating potential for treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    A study investigated the cytotoxic effects of this compound on HCT-116 colorectal cancer cells. The results indicated a significant reduction in cell viability, with apoptosis being the primary mechanism of cell death. The compound was found to modulate the vascular endothelial growth factor receptor 2 (VEGFR2), leading to decreased angiogenesis and tumor growth .
  • Antimicrobial Activity :
    Research has demonstrated that this compound exhibits antimicrobial properties against several pathogenic bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, which could be leveraged for developing new antimicrobial therapies .
  • Anti-inflammatory Mechanisms :
    In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating chronic inflammatory conditions .

Table 2: Comparison with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityReferences
This compound HighModerate
Phthalazine Derivative A ModerateLow
Phthalazine Derivative B LowHigh

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNKZDOVNGVPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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